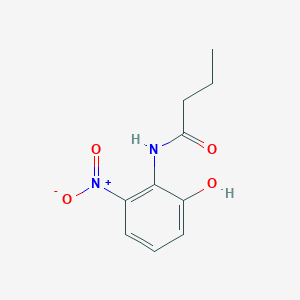

N-(2-Hydroxy-6-nitrophenyl)butyramide

Overview

Description

“N-(2-Hydroxy-6-nitrophenyl)butyramide” is a chemical compound with the molecular formula C10H12N2O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 224.21 .Scientific Research Applications

Anticonvulsant Activity

N-(2-Hydroxy-6-nitrophenyl)butyramide and similar compounds exhibit significant anticonvulsant activity. Research has shown that certain derivatives, such as DL-2-hydroxy-2-(3’-nitrophenyl)butyramide, demonstrate a similar level of anticonvulsant efficacy as standard drugs like phenobarbital. These findings suggest potential applications in the treatment of seizures (Meza-Toledo et al., 2008).

Biocatalytic Production

Butyramide, a chemical structurally related to this compound, has been produced using biocatalytic processes involving Bacillus sp. This method is efficient for converting butyronitrile to butyramide and has applications in various scientific fields, including the synthesis of therapeutic drugs (Singh et al., 2018).

Anticancer Activity

N-alkylated amino acid-derived hydroxamates, related to this compound, show promising anticancer activity. A specific compound, NAHA, inhibited the proliferation of invasive breast cancer cells and demonstrated potential as a novel compound for cancer therapy (Jiang et al., 2012).

Enzymatic Hydrolysis

The compound p-nitrophenyl butyrate, which shares structural similarities with this compound, has been studied in enzymatic hydrolysis reactions. The kinetics of these reactions reveal insights into the dual role of water in such processes, indicating potential applications in biochemical and enzymatic studies (Lopez et al., 2014).

Synthesis of Hydroxamic Acids

This compound and its derivatives are important for the synthesis of hydroxamic acids, which have diverse applications, including in medicinal chemistry and material science. This synthesis is crucial for developing new therapeutic agents and materials with unique properties (Salas-Coronado et al., 2009).

Gene Expression Visualization

Compounds derived from this compound have been explored for visualizing LacZ gene expression using positron emission tomography (PET). This application is significant in molecular biology and genetics for studying gene expression and regulation in vivo (Celen et al., 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-hydroxy-6-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-4-9(14)11-10-7(12(15)16)5-3-6-8(10)13/h3,5-6,13H,2,4H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCOYCKBKXIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)